molecular formula C7H13NOS B035403 N-Formyl-2,6-dimethyl-thiomorpholine CAS No. 111073-00-8

N-Formyl-2,6-dimethyl-thiomorpholine

Cat. No.: B035403
CAS No.: 111073-00-8
M. Wt: 159.25 g/mol
InChI Key: SYXPLTLMILVKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl-2,6-dimethyl-thiomorpholine is a thiomorpholine derivative featuring a six-membered ring with a sulfur atom at position 1, methyl groups at positions 2 and 6, and a formyl group (-CHO) attached to the nitrogen atom. The formyl and methyl groups in this compound likely enhance its lipophilicity and steric profile, which may influence its reactivity and biological activity.

Properties

CAS No.

111073-00-8

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

2,6-dimethylthiomorpholine-4-carbaldehyde

InChI

InChI=1S/C7H13NOS/c1-6-3-8(5-9)4-7(2)10-6/h5-7H,3-4H2,1-2H3

InChI Key

SYXPLTLMILVKGA-UHFFFAOYSA-N

SMILES

CC1CN(CC(S1)C)C=O

Canonical SMILES

CC1CN(CC(S1)C)C=O

Synonyms

4-Thiomorpholinecarboxaldehyde, 2,6-dimethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural and synthetic distinctions between N-Formyl-2,6-dimethyl-thiomorpholine and related compounds:

Compound Name Substituents Synthesis Method Key Properties/Applications References
This compound - N-Formyl
- 2,6-dimethyl
Likely formylation of 2,6-dimethyl-thiomorpholine (inferred) Potential pharmaceutical intermediate; enhanced lipophilicity N/A*
4-(4-Nitrophenyl)thiomorpholine - 4-Nitrophenyl at sulfur Nucleophilic aromatic substitution (SNAr) of 4-fluoronitrobenzene with thiomorpholine in basic conditions Precursor for combinatorial libraries; nitro group enables further functionalization
Thiomorpholine (unsubstituted) - No substituents Cyclization of β-mercaptoethylamine Basic scaffold for derivatization General knowledge

* Direct literature on this compound is sparse; synthesis inferred from analogous formylation reactions.

Electronic and Steric Effects

  • Formyl vs.

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